molecular formula C17H15ClN2O3 B6576393 N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide CAS No. 851989-38-3

N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Cat. No. B6576393
CAS RN: 851989-38-3
M. Wt: 330.8 g/mol
InChI Key: CKXCDLPPDWZFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide, also known as CMP-OXP, is a synthetic molecule that has been developed for use in scientific research and lab experiments. CMP-OXP is a small molecule that is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). It is a GABA receptor agonist, meaning that it binds to the same receptors as GABA and can activate them to produce a physiological response. CMP-OXP has been studied extensively for its potential to be used in the treatment of neurological disorders, such as epilepsy, anxiety, and depression.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide binds to the same receptors as GABA and activates them to produce a physiological response. Specifically, N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide binds to GABA-A receptors, which are located in the central nervous system. When N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide binds to these receptors, it activates them and causes an influx of chloride ions into the cell. This influx of chloride ions causes the cell to become more electrically negative, which has a calming effect on the cell.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been shown to produce a variety of biochemical and physiological effects. In animal studies, N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been shown to reduce seizure activity, reduce anxiety-like behavior, and reduce depression-like behavior. It has also been shown to reduce cognitive impairment in Alzheimer’s disease, reduce the risk of relapse in addiction, and produce anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide in lab experiments is that it is a synthetic molecule, so it can be easily synthesized and used in experiments. In addition, N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been studied extensively and has been shown to produce a variety of biochemical and physiological effects. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide in lab experiments is that it is a small molecule and is not very stable, so it can degrade quickly.

Future Directions

There are a number of potential future directions for the use of N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide in scientific research and lab experiments. One potential future direction is to study the effects of N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide on other neurological disorders, such as autism and Parkinson’s disease. Another potential future direction is to study the effects of N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide on inflammation and its potential to be used as an anti-inflammatory agent. Additionally, N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide could be studied for its potential to be used in the treatment of pain and as an analgesic. Finally, N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide could be studied for its potential to be used as an anti-cancer agent.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-methylphenol with 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl propionamide in a solvent. This reaction produces a compound known as 2-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide. This compound is then reacted with a base in a solvent to produce N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been studied extensively for its potential to be used in the treatment of neurological disorders, such as epilepsy, anxiety, and depression. In animal studies, N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been shown to reduce seizure activity in mice and rats, as well as reduce anxiety-like behavior. It has also been shown to reduce depression-like behavior in rats. N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has also been studied for its potential to treat cognitive impairment in Alzheimer’s disease. In addition, N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been studied for its potential to treat addiction and reduce the risk of relapse.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-11-6-7-12(10-13(11)18)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXCDLPPDWZFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

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